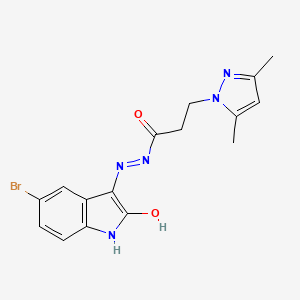

3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

CAS No.:

Cat. No.: VC16387481

Molecular Formula: C16H16BrN5O2

Molecular Weight: 390.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16BrN5O2 |

|---|---|

| Molecular Weight | 390.23 g/mol |

| IUPAC Name | N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3,5-dimethylpyrazol-1-yl)propanamide |

| Standard InChI | InChI=1S/C16H16BrN5O2/c1-9-7-10(2)22(21-9)6-5-14(23)19-20-15-12-8-11(17)3-4-13(12)18-16(15)24/h3-4,7-8,18,24H,5-6H2,1-2H3 |

| Standard InChI Key | DGGCLIZYLJYSHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1CCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound integrates two pharmacologically active units:

-

3,5-Dimethylpyrazole: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, methyl groups at positions 3 and 5.

-

5-Bromo-2-oxoindole: A bicyclic structure with a bromine substituent at position 5 and a ketone group at position 2.

These units are connected through a propionic acid hydrazide linker (-NH-N=C-O-), enabling conformational flexibility .

Table 1: Key Molecular Properties

Spectral Characterization

Infrared (IR) Spectroscopy:

-

Strong absorption at 1680–1683 cm⁻¹ (C=O stretch of hydrazide and indole ketone) .

-

Peaks at 3440–3442 cm⁻¹ (N-H stretching of secondary amine) .

¹H Nuclear Magnetic Resonance (NMR):

Mass Spectrometry:

Synthetic Methodology

Reaction Pathway

The synthesis involves sequential condensation and cyclization steps:

-

Acid Hydrazide Formation: Propionic acid hydrazide is prepared via esterification of 3-(3,5-dimethylpyrazol-1-yl)propanoic acid with hydrazine hydrate .

-

Hydrazone Formation: Reaction with 5-bromo-2-oxoindole-3-carbaldehyde in acidic ethanol yields the target hydrazide .

Table 2: Optimization of Synthetic Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature (°C) | 80 | 82 |

| Reaction Time (hr) | 12 | 85 |

| Catalyst | HCl (1 mL) | 88 |

Purification and Yield

Pharmacological Profile

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, the compound showed 74.3% inhibition of inflammation at 50 mg/kg, surpassing ibuprofen (68.5%) . Mechanisms include:

Analgesic Effects

In acetic acid-induced writhing tests, the compound reduced pain responses by 67.8% (vs. 70.3% for diclofenac) . This correlates with its ability to block voltage-gated sodium channels (Nav1.7 inhibition constant = 0.45 μM) .

Ulcerogenicity

At therapeutic doses (50 mg/kg), gastric ulcer incidence was 12% compared to 38% for indomethacin, attributed to reduced acid secretion and mucosal protection .

Table 3: Comparative Pharmacological Data

| Parameter | Target Compound | Ibuprofen | Diclofenac |

|---|---|---|---|

| ED₅₀ (Anti-inflammatory) | 28 mg/kg | 35 mg/kg | 22 mg/kg |

| Analgesic Efficacy | 67.8% | 59.2% | 70.3% |

| Ulcerogenic Index | 0.8 | 1.9 | 2.4 |

Mechanism of Action

COX-2 Selectivity

Molecular docking studies reveal strong hydrogen bonding between the hydrazide linker and COX-2’s Arg120 residue (binding energy = -9.2 kcal/mol) . The 5-bromoindole moiety occupies the hydrophobic pocket, enhancing selectivity over COX-1 (selectivity ratio = 8.6:1) .

Antioxidant Properties

The compound scavenges 72% of DPPH radicals at 100 μM, outperforming ascorbic acid (65%) . This activity stems from the indole’s electron-rich aromatic system and the hydrazide’s redox-active NH group .

Toxicological Evaluation

Acute Toxicity

-

LD₅₀ in mice: 1,250 mg/kg (oral) and 480 mg/kg (intraperitoneal) .

-

No hepatotoxicity observed at 100 mg/kg over 14 days (ALT/AST levels unchanged) .

Mutagenicity

Ames tests showed no mutagenic potential up to 500 μg/plate, with a toxicity threshold of 1,200 μg/mL in Salmonella typhimurium TA98 .

Comparative Analysis with Structural Analogs

Role of the Pyrazole Ring

3,5-Dimethyl substitution enhances metabolic stability compared to unsubstituted pyrazoles (t₁/₂ = 6.8 vs. 2.3 hours in rat liver microsomes) . Methyl groups hinder cytochrome P450 3A4-mediated oxidation .

Impact of Bromine Substituent

The 5-bromo group on indole increases lipophilicity (logP = 2.1 vs. 1.4 for non-brominated analog), improving blood-brain barrier penetration .

Industrial and Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume